Cas no 1021210-07-0 (5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide)

5-[(3-Methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide is a synthetic small molecule featuring a pyran-2-carboxamide core with a 3-methoxyphenylmethoxy substituent and a sulfamoylphenyl carboxamide moiety. This compound exhibits potential as a versatile intermediate or active pharmaceutical ingredient (API) due to its structurally distinct pharmacophores, including the sulfonamide group, which may confer biological activity. Its well-defined molecular architecture allows for precise modifications, making it suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor-targeted therapies. The presence of both polar (sulfamoyl) and lipophilic (methoxyphenyl) groups enhances its solubility profile, facilitating formulation studies. Analytical characterization is supported by its crystalline purity and stability under standard conditions.
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide structure
1021210-07-0 structure
Product name:5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
CAS No:1021210-07-0
MF:C20H18N2O7S
MW:430.431124210358
CID:6594181
PubChem ID:42317353

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
    • 5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)pyran-2-carboxamide
    • VU0640624-1
    • F5286-0550
    • AKOS024505261
    • 1021210-07-0
    • 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
    • Inchi: 1S/C20H18N2O7S/c1-27-15-4-2-3-13(9-15)11-28-19-12-29-18(10-17(19)23)20(24)22-14-5-7-16(8-6-14)30(21,25)26/h2-10,12H,11H2,1H3,(H,22,24)(H2,21,25,26)
    • InChI Key: YPQXUQSDXHJBRH-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=C(S(N)(=O)=O)C=C2)=O)OC=C(OCC2=CC=CC(OC)=C2)C(=O)C=1

Computed Properties

  • Exact Mass: 430.08347209g/mol
  • Monoisotopic Mass: 430.08347209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 808
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 142Ų

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5286-0550-3mg
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
1021210-07-0
3mg
$63.0 2023-09-10
Life Chemicals
F5286-0550-10μmol
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
1021210-07-0
10μmol
$69.0 2023-09-10
Life Chemicals
F5286-0550-10mg
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
1021210-07-0
10mg
$79.0 2023-09-10
Life Chemicals
F5286-0550-1mg
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
1021210-07-0
1mg
$54.0 2023-09-10
Life Chemicals
F5286-0550-5mg
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
1021210-07-0
5mg
$69.0 2023-09-10
Life Chemicals
F5286-0550-2μmol
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
1021210-07-0
2μmol
$57.0 2023-09-10
Life Chemicals
F5286-0550-4mg
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
1021210-07-0
4mg
$66.0 2023-09-10
Life Chemicals
F5286-0550-2mg
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
1021210-07-0
2mg
$59.0 2023-09-10
Life Chemicals
F5286-0550-5μmol
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
1021210-07-0
5μmol
$63.0 2023-09-10

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide Related Literature

Additional information on 5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide

Introduction to 5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (CAS No. 1021210-07-0)

5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1021210-07-0, belongs to a class of molecules that exhibit promising properties for further research and development in medicinal applications.

The molecular structure of this compound is characterized by a pyran ring system, which is a six-membered oxygen-containing heterocycle. This particular arrangement of atoms imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery. The presence of multiple functional groups, such as an amide group, a sulfamoyl group, and methoxy groups, further enhances its potential utility in various biochemical pathways.

Recent advancements in chemical biology have highlighted the importance of such multifunctional compounds in modulating complex biological processes. The 5-[(3-methoxyphenyl)methoxy] moiety, in particular, suggests a possible interaction with enzymes or receptors that are sensitive to aromatic and alkoxy substituents. This region of the molecule could be crucial for its binding affinity and specificity, which are essential factors in drug design.

The 4-oxo-N-(4-sulfamoylphenyl) part of the molecule introduces a strong electron-withdrawing effect through the sulfamoyl group, which can influence the overall reactivity and solubility of the compound. This feature is particularly relevant in designing molecules that require precise control over their physicochemical properties for optimal pharmacokinetic profiles. The sulfamoyl group is also known to enhance binding interactions with biological targets, making it a common feature in many bioactive molecules.

Current research in medicinal chemistry has demonstrated that compounds with similar structural motifs have shown potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The pyran ring system itself has been extensively studied for its role in natural products and pharmacologically active compounds. Its ability to adopt multiple conformations and interact with diverse biological targets makes it an attractive scaffold for drug development.

In vitro studies have begun to explore the pharmacological profile of 5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide, revealing intriguing interactions with certain enzymes and receptors. For instance, preliminary data suggest that this compound may inhibit specific kinases or modulate signaling pathways involved in inflammation. These findings align with the growing interest in developing small molecules that can selectively target disease-related pathways without significant off-target effects.

The synthesis of this compound presents an interesting challenge due to its complex structure. Advanced synthetic methodologies, such as multi-step organic reactions and catalytic processes, are required to construct the pyran ring system and introduce the various functional groups with high precision. The development of efficient synthetic routes is crucial for both academic research and industrial applications, as it enables scalable production and further structural optimization.

One of the key advantages of this compound is its versatility as a starting point for derivative design. By modifying specific regions of the molecule, researchers can explore new pharmacological activities and improve pharmacokinetic properties. For example, replacing the sulfamoyl group with other bioisosteric moieties could lead to novel compounds with enhanced solubility or metabolic stability. Such modifications are essential for translating promising lead compounds into viable drug candidates.

The role of computational chemistry has become increasingly important in the design and optimization of molecules like 5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide. Molecular modeling techniques allow researchers to predict binding affinities, assess metabolic stability, and identify potential liabilities early in the discovery process. These computational tools complement experimental efforts by providing rapid screening of large libraries of compounds and guiding synthetic strategies toward more effective candidates.

Future studies should focus on elucidating the detailed mechanism of action of this compound through both in vitro and in vivo experiments. Understanding how it interacts with biological targets at a molecular level will provide valuable insights into its therapeutic potential and help guide further development efforts. Additionally, exploring its efficacy in preclinical models will be crucial for assessing its suitability for clinical translation.

The growing interest in natural product-inspired scaffolds underscores the importance of exploring structurally diverse compounds like 5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide. These molecules often exhibit unique biological activities due to their complex structural features and can serve as inspiration for new drug discovery initiatives. As research continues to uncover new therapeutic targets and mechanisms, compounds such as this one are likely to play an increasingly significant role in addressing unmet medical needs.

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